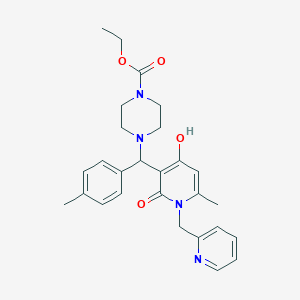

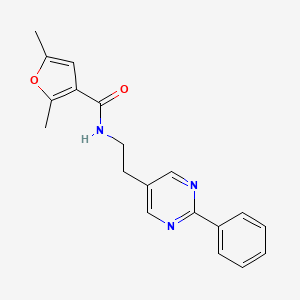

![molecular formula C28H27N5O4 B2980686 2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1189936-40-0](/img/structure/B2980686.png)

2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives often involves the reaction of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is considered to be mild, efficient, and operationally simple .Chemical Reactions Analysis

Triazoloquinoxalines can undergo various chemical reactions depending on their substituents. For example, they can intercalate with DNA, which means they can insert themselves between the base pairs of the DNA helix .科学的研究の応用

Synthesis and Inotropic Evaluation

A related compound, synthesized for evaluating positive inotropic activities, demonstrated potential as a heart-stimulating agent. This was observed in a study where compounds structurally similar to the one were tested for their effect on the stroke volume of isolated rabbit hearts, showing promising results compared to standard drugs like Milrinone (Li et al., 2008).

Synthesis of Methyl 2-[2-(4-Phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates

Another study focused on synthesizing amino acid derivatives linked to a triazoloquinoxaline moiety. These compounds were synthesized using different methods and yielded diverse derivatives, demonstrating the versatility and potential applications in medicinal chemistry (Fathalla, 2015).

Diversified Synthesis of 2-(4-Oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide Derivatives

A diversified synthesis method for derivatives of a similar compound was developed, providing access to structurally varied and complex fused tricyclic scaffolds. This highlights the compound's potential in generating a range of bioactive molecules (An et al., 2017).

Antagonistic Properties in Adenosine Receptors

Some derivatives of 1,2,4-triazolo[1,5-a]quinoxaline, closely related to the compound , have been studied for their antagonistic properties in human A3 adenosine receptors. This research indicates potential therapeutic applications, particularly in designing selective receptor antagonists (Catarzi et al., 2005).

Structural Aspects of Amide Containing Isoquinoline Derivatives

The structural aspects of amide-containing derivatives related to the compound were studied, revealing insights into their crystalline and gel formation properties. This could have implications in material sciences and pharmaceutical formulations (Karmakar et al., 2007).

作用機序

Target of Action

The primary targets of this compound are DNA and potentially the P300/CBP-associated factor (PCAF) based on the structural similarity to other [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These targets play crucial roles in cellular processes such as DNA replication and transcriptional regulation.

Mode of Action

This compound is believed to interact with its targets through a process known as DNA intercalation . Intercalation involves the insertion of molecules between DNA base pairs, disrupting the DNA double helix structure and interfering with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with DNA and PCAF can affect multiple biochemical pathways. By intercalating DNA, it can disrupt the cell cycle, leading to cell death. Its potential interaction with PCAF, a histone acetyltransferase, could influence gene expression by altering chromatin structure .

Pharmacokinetics

These compounds are typically well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA structure and function, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth in the case of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s DNA intercalation activity might be affected by the pH and ionic strength of the cellular environment. Additionally, the presence of other drugs could potentially influence its pharmacokinetics and pharmacodynamics through drug-drug interactions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O4/c1-18(2)20-11-13-21(14-12-20)37-27-26-31-32(28(35)33(26)24-10-5-4-9-23(24)30-27)17-25(34)29-16-19-7-6-8-22(15-19)36-3/h4-15,18H,16-17H2,1-3H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYENKYOVGUXQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)

![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2980608.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2980615.png)

![2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2980616.png)

![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)